1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)-
Description
The compound 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- (CAS RN: 112767-80-3 for its (R)-enantiomer) is a chiral amino alcohol hydrochloride derivative. Its molecular formula is C₁₃H₂₂ClNO₃, featuring a 1-butanol backbone substituted at the 2-position with a ((3,4-dimethoxyphenyl)methyl)amino group and a hydrochloride salt. The (S)-stereochemistry at the chiral center distinguishes it from its enantiomer, influencing its biochemical interactions and solubility .
Properties
CAS No. |
112767-81-4 |
|---|---|
Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methyl-[(2R)-1-hydroxybutan-2-yl]azanium;chloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H/t11-;/m1./s1 |
InChI Key |
JUNPRUKHHLAGSQ-RFVHGSKJSA-N |
Isomeric SMILES |
CC[C@H](CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Canonical SMILES |
CCC(CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- typically involves the reaction of 3,4-dimethoxybenzylamine with (S)-2-chlorobutanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the halogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous molecules:
Key Comparative Insights
In contrast, thiophene () or sulfonyl groups () may shift activity toward antimicrobial or enzymatic inhibition. The amino alcohol hydrochloride motif is common in bioactive molecules, enhancing solubility and enabling salt formation for drug delivery .
Stereochemical Impact :
- The (S)-configuration of the target compound may offer distinct pharmacokinetic profiles compared to its (R)-enantiomer or racemic mixtures, as seen in chiral drugs like Bevantolol .
Solubility: Hydrochloride salts universally improve water solubility, critical for oral bioavailability .
Environmental degradation pathways (e.g., atmospheric oxidation of 1-butanol to butanoic acid, as in ) may differ for substituted derivatives due to steric and electronic effects.
Research Findings and Data Gaps
- Toxicological Data: While 1-butanol isomers () have established toxicity profiles, data on amino-substituted derivatives like the target compound are lacking.
- Pharmacological Studies: Bevantolol’s success as a beta-blocker () suggests the target compound merits evaluation for similar activity, though its longer alkyl chain (butanol vs. propanolamine) may alter receptor interactions.
- Analytical Challenges: Differentiation of enantiomers (e.g., (S)- vs. (R)-forms) requires chiral chromatography, as noted in pharmacopeial standards ().
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